1-(4-Nitrophenyl)guanidine nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

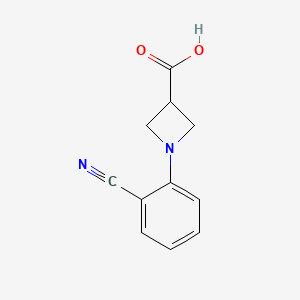

1-(4-Nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C7H9N5O5 . It has a molecular weight of 243.18 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)guanidine nitrate consists of 7 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms . The exact structure is not provided in the available resources.

Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)guanidine nitrate is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Organocatalysis

“N-(4-Nitrophenyl)guanidine nitrate” serves as a valuable scaffold in organocatalysis due to the guanidine functionality’s ability to form hydrogen bonds and its high basicity . This compound can act as an organocatalyst in various chemical reactions, facilitating the transformation of substrates into products with high efficiency and selectivity.

Synthesis of Heterocycles

The guanidine group is a key precursor in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals . Researchers utilize “N-(4-Nitrophenyl)guanidine nitrate” to construct diverse heterocyclic structures, exploring its reactivity under different conditions to yield novel compounds.

Pharmaceuticals Development

Guanidines, including “N-(4-Nitrophenyl)guanidine nitrate”, play crucial roles in the development of pharmaceuticals . They are involved in the synthesis of compounds with a wide range of biological activities, such as kinase inhibitors and adrenoceptor antagonists, which are vital in treating various diseases .

DNA Interaction Studies

This compound’s guanidine moiety can interact with DNA, particularly binding to the minor groove . This interaction is significant for understanding the mechanisms of gene regulation and for the development of therapeutic agents that target specific DNA sequences.

Biochemical Process Studies

“N-(4-Nitrophenyl)guanidine nitrate” is used in biochemical studies to investigate the role of guanidine groups in natural products and biochemical processes . Its ability to mimic natural guanidine-containing compounds allows researchers to dissect and understand complex biological functions.

Pyrotechnics and Gas Generators

Outside of direct scientific research, “N-(4-Nitrophenyl)guanidine nitrate” finds application as a precursor for nitroguanidine, which is a fuel used in pyrotechnics and gas generators . Its energetic properties make it suitable for these applications, where controlled energy release is required.

Safety and Hazards

1-(4-Nitrophenyl)guanidine nitrate is a research chemical and should be handled with appropriate safety measures . Guanidine nitrate, a related compound, is known to be a hazardous substance, being an explosive and containing an oxidant (nitrate). It is also harmful to the eyes, skin, and respiratory tract .

Future Directions

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied, which could have implications for the stability and use of 1-(4-Nitrophenyl)guanidine nitrate . Additionally, the development of new synthetic methods for guanidines, such as the one-pot synthesis approach, could open up new possibilities for the synthesis and use of 1-(4-Nitrophenyl)guanidine nitrate .

Mechanism of Action

Target of Action

Guanidines, in general, play key roles in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .

Mode of Action

For instance, they serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Biochemical Pathways

Guanidines are known to be involved in a variety of biochemical processes .

Pharmacokinetics

The compound’s molecular weight is 24318 , which could influence its bioavailability.

Result of Action

Guanidines, in general, play key roles in various biological functions .

Action Environment

A study has shown that guanidine nitrate can degrade upon exposure to nitrogen oxide gases in a humid environment .

properties

IUPAC Name |

nitric acid;2-(4-nitrophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYYGKJQOLCPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)guanidine nitrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)